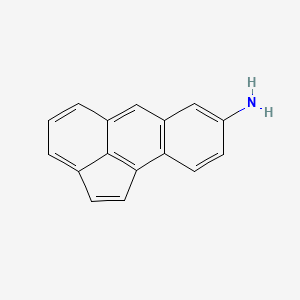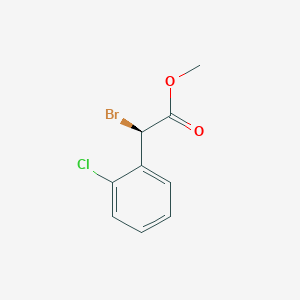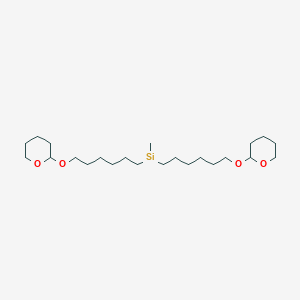![molecular formula C25H31N3O B15166877 N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea CAS No. 648420-56-8](/img/structure/B15166877.png)
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea is a complex organic compound with a unique structure that combines a dimethylamino group, a pentyl chain, a phenyl ring, and a naphthalenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)pentylbenzyl chloride with naphthalen-1-ylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylurea derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
科学研究应用
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea exerts its effects involves its interaction with specific molecular targets. The dimethylamino group and the naphthalen-1-ylurea moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea can be compared with other similar compounds, such as:
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-phenylurea: This compound has a phenyl group instead of a naphthalenyl group, which may result in different biological activities and chemical properties.
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-benzylurea: The presence of a benzyl group can influence the compound’s reactivity and interactions with molecular targets.
N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-pyridylurea: The pyridyl group introduces additional nitrogen atoms, which can affect the compound’s binding affinity and specificity.
The uniqueness of N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N’-naphthalen-1-ylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
648420-56-8 |
|---|---|
分子式 |
C25H31N3O |
分子量 |
389.5 g/mol |
IUPAC 名称 |
1-[[4-[5-(dimethylamino)pentyl]phenyl]methyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C25H31N3O/c1-28(2)18-7-3-4-9-20-14-16-21(17-15-20)19-26-25(29)27-24-13-8-11-22-10-5-6-12-23(22)24/h5-6,8,10-17H,3-4,7,9,18-19H2,1-2H3,(H2,26,27,29) |
InChI 键 |
ZJBBKQVPNPCUAX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCCC1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
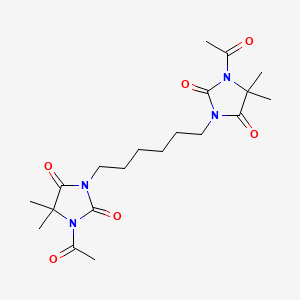
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
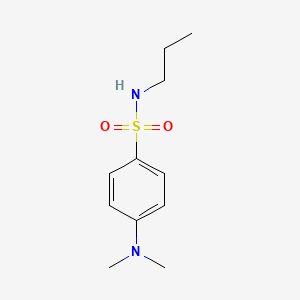
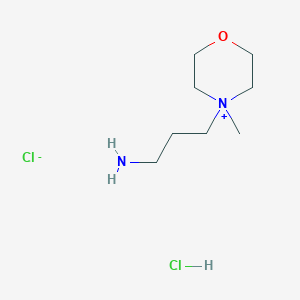
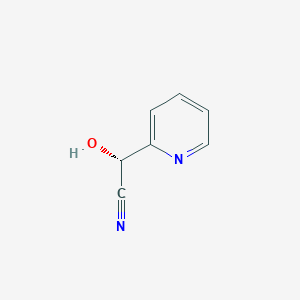
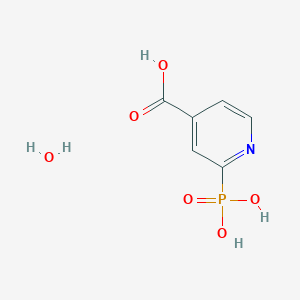
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
